N-{[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
N-{[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, including the formation of the pyrimidine, piperidine, and pyrazine rings. The synthetic route may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of ethyl acetoacetate with guanidine to form 6-ethylpyrimidine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Formation of the Pyrazine Ring: This can be synthesized through the cyclization of appropriate diamines with diketones.
The final step involves coupling these rings through a series of reactions, including alkylation and methylation, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine
- N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Uniqueness
N-{[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to its specific combination of pyrimidine, piperidine, and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N6O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C18H26N6O/c1-4-15-11-16(22-13-21-15)24-9-5-14(6-10-24)12-23(2)17-18(25-3)20-8-7-19-17/h7-8,11,13-14H,4-6,9-10,12H2,1-3H3 |
InChI Key |
ZNQJEKYKFVDEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)CN(C)C3=NC=CN=C3OC |
Origin of Product |
United States |
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